molecular formula C10H16N2OS B13319454 (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

Katalognummer: B13319454
Molekulargewicht: 212.31 g/mol
InChI-Schlüssel: HAZSJWMEMNMJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H16N2OS It is characterized by the presence of an oxolane ring and a thiazole ring, which are connected through a methylamine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of oxolane-2-carboxylic acid, which is first converted to its corresponding oxolane-2-ylmethyl chloride. This intermediate is then reacted with 1-(1,3-thiazol-2-yl)ethylamine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2-ylmethyl ketones, while reduction may produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The oxolane and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Oxolan-2-yl)methyl]-1,3-thiazol-2-amine
  • 2-(1,3-Thiazol-2-yl)ethylamine
  • Oxolane-2-carboxylic acid derivatives

Uniqueness

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific combination of oxolane and thiazole rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H16N2OS

Molekulargewicht

212.31 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C10H16N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h4,6,8-9,12H,2-3,5,7H2,1H3

InChI-Schlüssel

HAZSJWMEMNMJTF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=CS1)NCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.